2-methylquinoxalin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methylquinoxalin-6-amine is an organic compound with several significant properties that make it useful in various fields of research and industry. It is a quinoxaline derivative, which is a class of compounds that have attracted great interest due to their wide applications in pharmaceutical and materials fields .

Synthesis Analysis

Quinoxaline derivatives can be synthesized by convenient and simple procedures. For instance, a series of quinoxaline derivatives were efficiently synthesized by the reaction of 1,2-diamines and 1,2-diketones in methanol at room temperature . Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues have been reported .

Molecular Structure Analysis

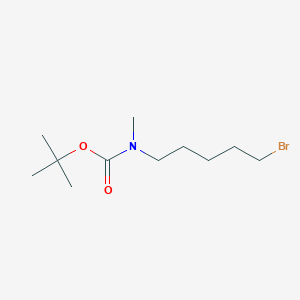

The molecular formula of 2-methylquinoxalin-6-amine is C9H9N3 . Its molecular weight is 159.19 . The structure of quinoxaline derivatives is complex and requires sophisticated analytical methods for structural analysis .

Chemical Reactions Analysis

Quinoxaline derivatives have been used in various transformations. For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides . A novel and simple methodology for the synthesis of 2-substituted quinolines was described by Jixiang and co-workers by the reaction 2-vinylanilines and alkynoates .

Scientific Research Applications

Synthesis and Reactivity

Quinoxaline, the core structure of 2-methylquinoxalin-6-amine, has become a subject of extensive research due to its emergence as an important chemical moiety . It demonstrates a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .

Dyes and Fluorescent Materials

Quinoxaline derivatives have been used in the design and development of dyes and fluorescent materials . Their unique chemical structure allows for a wide range of color and fluorescence properties, making them valuable in various scientific and industrial applications.

Electroluminescent Materials

Quinoxaline derivatives have also found use in the creation of electroluminescent materials . These materials emit light in response to an electric current or a strong electric field, making them useful in a variety of applications, including lighting and display technologies.

Organic Sensitizers for Solar Cell Applications

Quinoxaline derivatives have been used as organic sensitizers in solar cell applications . Their ability to absorb light and convert it into electrical energy makes them valuable in the development of more efficient and environmentally friendly solar cells.

Polymeric Optoelectronic Materials

Quinoxaline derivatives have been used in the development of polymeric optoelectronic materials . These materials have applications in a variety of fields, including telecommunications, data storage, and solar energy.

Medicine and Pharmacology

Quinoxaline is a privileged pharmacophore that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . Similarly, the sulfonamide moiety is of considerable interest in medicinal chemistry, as it exhibits a wide range of pharmacological activities .

Antimicrobial Activities

Quinoxaline sulfonamides have shown promising antimicrobial activities . They could potentially be developed into effective therapeutic agents against a wide variety of diseases .

Anticancer and Anti-inflammatory Activities

Quinoxaline sulfonamides have shown potential anticancer and anti-inflammatory activities . They could potentially be developed into effective therapeutic agents for the treatment of cancer and inflammatory diseases .

Mechanism of Action

Target of Action

2-Methylquinoxalin-6-amine is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to have various targets, receptors, or microorganisms . .

Mode of Action

Quinoxaline derivatives have been reported to exhibit their effects through various mechanisms, such as tyrosine kinase inhibition, c-met kinase inhibition, induction of apoptosis, tubulin polymerization inhibition, and selective induction of tumors hypoxia .

Pharmacokinetics

Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . The ADME properties are affected by the physicochemical properties of the drug, and other properties such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

Quinoxaline derivatives have been reported to have various biological activities, including anticancer, antimicrobial, anticonvulsant, antituberculosis, antimalarial, and anti-inflammatory effects .

Safety and Hazards

While specific safety data for 2-methylquinoxalin-6-amine was not found, it’s important to note that all chemicals should be handled with appropriate safety measures. For instance, a safety data sheet for a similar compound, methylamine, indicates that it is extremely flammable, toxic if inhaled, and may cause skin and eye irritation .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis of 2-methylquinoxalin-6-amine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-nitroaniline", "acetic anhydride", "methylamine", "sodium hydroxide", "ethanol", "hydrochloric acid", "sodium nitrite", "copper sulfate", "sodium sulfite", "sodium hydroxide", "sodium chloride" ], "Reaction": [ "Step 1: Nitration of 2-nitroaniline with nitrous acid to form 2-nitro-1,4-phenylenediamine", "Step 2: Reduction of 2-nitro-1,4-phenylenediamine with sodium sulfite and sodium hydroxide to form 2,3-diaminotoluene", "Step 3: Acetylation of 2,3-diaminotoluene with acetic anhydride to form N-acetyl-2,3-diaminotoluene", "Step 4: Methylation of N-acetyl-2,3-diaminotoluene with methylamine and sodium hydroxide to form N-methyl-N-acetyl-2,3-diaminotoluene", "Step 5: Cyclization of N-methyl-N-acetyl-2,3-diaminotoluene with copper sulfate and hydrochloric acid to form 2-methylquinoxaline", "Step 6: Reduction of 2-methylquinoxaline with sodium borohydride to form 2-methylquinoxalin-6-amine", "Step 7: Purification of the final product by recrystallization with ethanol and drying with sodium chloride" ] } | |

CAS RN |

4188-17-4 |

Product Name |

2-methylquinoxalin-6-amine |

Molecular Formula |

C9H9N3 |

Molecular Weight |

159.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.